![molecular formula C10H10O2S B1399493 (6-Methoxy-benzo[b]thiophen-2-yl)-methanol CAS No. 912462-80-7](/img/structure/B1399493.png)
(6-Methoxy-benzo[b]thiophen-2-yl)-methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(6-Methoxy-benzo[b]thiophen-2-yl)-methanol” is not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Methoxy-benzo[b]thiophen-2-yl)-methanol” are not explicitly mentioned in the searched resources .Scientific Research Applications
Photochemical Synthesis and Organic Scaffolds
A study demonstrated the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, which includes compounds structurally similar to (6-Methoxy-benzo[b]thiophen-2-yl)-methanol, leading to the formation of angular pentacyclic compounds. This process, utilizing UV-light, presents a green and convenient method for synthesizing benzothiophene fused xanthenone derivatives without specific or toxic reagents, offering potential pathways for novel organic scaffold developments (Dalal et al., 2017).
Chemosensor Development
Another application involves the use of structurally related compounds for chemosensor development. 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine showed high selectivity as a chemosensor for Ag(+) ion, leveraging an intramolecular charge transfer (ICT) mechanism. This indicates potential for (6-Methoxy-benzo[b]thiophen-2-yl)-methanol derivatives in selective ion detection and environmental monitoring (Tharmaraj, Devi, & Pitchumani, 2012).
Fluorescence and Photovoltaics
A significant study highlighted the enhancement of polymer solar cell efficiency through methanol treatment of materials similar to (6-Methoxy-benzo[b]thiophen-2-yl)-methanol. The treatment improved various device characteristics, including built-in voltage and charge-transport properties, suggesting a role in the development of more efficient photovoltaic materials (Zhou et al., 2013).
Novel Organic Electronics
Further, research into PCBM analogs containing benzo[b]thiophene and thieno[3,2-b]thiophene demonstrated variations in solubility and film morphology when mixed with poly(3-hexylthiophene) for organic photovoltaic devices. This suggests the potential of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol and its derivatives in influencing the performance and efficiency of organic electronic devices (Matsumoto et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6-methoxy-1-benzothiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUVUZMTYCJNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-benzo[b]thiophen-2-yl)-methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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